2-Bromo-N-(3-butoxyphenyl)acetamide
Description
Classification and Chemical Significance
2-Bromo-N-(3-butoxyphenyl)acetamide belongs to the comprehensive family of haloacetamides, which constitute an important class of organohaloamide compounds characterized by the presence of halogen atoms attached to the alpha carbon of acetamide structures. These compounds have emerged as significant synthetic intermediates and research targets due to their distinctive reactivity patterns and potential biological activities. The specific compound under examination features a bromine atom at the second position of the acetamide group, coupled with a butoxyphenyl substituent that enhances its solubility characteristics and modifies its electronic properties compared to simpler haloacetamide analogs.
The classification of this compound within the broader haloacetamide framework is particularly relevant given the growing recognition of haloacetamides as emerging contaminants and bioactive molecules. Research has demonstrated that haloacetamides exhibit significant cytotoxicity and genotoxicity, with their biological activities primarily determined by the leaving tendency of halogens, following the general order of iodine greater than bromine much greater than chlorine. The presence of the bromine atom in this compound positions it within the moderately reactive category of haloacetamides, suggesting potential for nucleophilic substitution reactions and biological interactions.
The chemical significance of this compound extends beyond its individual properties to encompass its role as a representative member of the brominated acetamide subfamily. Studies investigating haloacetamide formation and speciation have revealed that brominated variants often exhibit enhanced biological activities compared to their chlorinated counterparts. The butoxyphenyl moiety introduces additional complexity to the molecular structure, potentially influencing membrane permeability, protein interactions, and overall pharmacological properties. This structural feature distinguishes the compound from simpler haloacetamides and may contribute to unique biological and chemical behaviors.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing both halogen and amide functionalities. The compound's full chemical name accurately describes its structural components, beginning with the bromine substituent at the second carbon position of the acetamide group, followed by the nitrogen-linked butoxyphenyl substituent. This nomenclature system provides unambiguous identification of the compound's molecular architecture and facilitates communication within the scientific community.
The molecular formula C₁₂H₁₆BrNO₂ reflects the compound's composition, indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. The calculated molecular weight of 286.16 grams per mole corresponds to this elemental composition and serves as a fundamental physical property for analytical identification and quantification purposes. The structural representation reveals a linear arrangement connecting the bromoacetyl group to the substituted aniline derivative through an amide bond.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₆BrNO₂ | |
| Molecular Weight | 286.16 g/mol | |
| Chemical Abstracts Service Number | 255909-03-6 | |
| International Union of Pure and Applied Chemistry Name | This compound |
The structural identification of this compound can be achieved through multiple analytical approaches, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The Simplified Molecular Input Line Entry System representation "CCCCOc1cccc(c1)NC(=O)CBr" provides a standardized textual description of the molecular structure that facilitates computational analysis and database searching. This notation clearly delineates the connectivity pattern between the butoxy chain, phenyl ring, amide linkage, and bromoacetyl group.
Historical Development and Research Evolution
The historical development of this compound research must be understood within the broader context of haloacetamide investigations, which have evolved significantly over the past several decades. Early research into haloacetamides focused primarily on their formation as disinfection byproducts in water treatment systems, where they were identified as emerging nitrogenous compounds of environmental concern. These initial studies established the foundational understanding of haloacetamide chemistry and highlighted their potential significance as both environmental contaminants and biologically active molecules.
The recognition of haloacetamides as an emerging class of nitrogenous disinfection byproducts marked a pivotal moment in their research evolution. Scientists discovered that these compounds exhibited substantially greater cytotoxicity and genotoxicity compared to traditional disinfection byproducts such as trihalomethanes and haloacetic acids. This discovery prompted intensive investigation into the formation mechanisms, occurrence patterns, and biological effects of various haloacetamide species. The research revealed that haloacetamides could form through the chlorination of amino acid precursors and other nitrogenous organic matter present in natural waters.
Subsequent research expansion led to the synthesis and characterization of numerous haloacetamide analogs, including brominated variants with extended alkyl and aromatic substituents. The development of this compound represents part of this systematic exploration of structure-activity relationships within the haloacetamide family. Synthetic methodologies for producing such compounds typically involve the bromination of corresponding acetamide precursors using reagents such as bromine or N-bromosuccinimide under controlled conditions in appropriate solvents like dichloromethane or acetonitrile.
The evolution of haloacetamide research has been characterized by increasingly sophisticated analytical techniques and expanded understanding of their chemical behavior. Modern investigations employ advanced spectroscopic methods, computational modeling, and high-resolution mass spectrometry to elucidate the detailed structural and electronic properties of these compounds. The research trajectory has progressed from initial environmental detection studies to comprehensive examinations of synthesis, reactivity, and potential applications in various scientific disciplines. This progression reflects the growing recognition of haloacetamides as versatile chemical entities with relevance spanning environmental science, medicinal chemistry, and synthetic organic chemistry.
The contemporary research landscape surrounding haloacetamides continues to evolve, with ongoing investigations examining their potential therapeutic applications, environmental fate and transport, and mechanistic pathways of biological activity. These studies have revealed that haloacetamides can participate in various chemical reactions, including nucleophilic substitutions and covalent protein modifications, which may underlie their observed biological effects. The research emphasis has shifted toward understanding the fundamental principles governing haloacetamide behavior and developing strategies for their controlled synthesis and application in beneficial contexts.
Properties
IUPAC Name |
2-bromo-N-(3-butoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-2-3-7-16-11-6-4-5-10(8-11)14-12(15)9-13/h4-6,8H,2-3,7,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXRQMNRPFSRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(3-butoxyphenyl)acetamide typically involves the reaction of 3-butoxyaniline with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(3-butoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be replaced by an oxygen atom, resulting in the formation of this compound oxide.
Reduction: The bromine atom can be reduced to form 2-amino-N-(3-butoxyphenyl)acetamide.
Substitution: The bromine atom can be substituted by other nucleophiles, such as alkyl or aryl groups, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound oxide
Reduction: 2-Amino-N-(3-butoxyphenyl)acetamide
Substitution: Various alkyl or aryl substituted derivatives
Scientific Research Applications
Organic Synthesis
2-Bromo-N-(3-butoxyphenyl)acetamide serves as a crucial building block in organic synthesis. Its unique structural features allow for various chemical modifications, making it valuable in the development of complex molecules. The compound can participate in reactions such as:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles to create diverse derivatives.
- Oxidation and Reduction Reactions: It can be oxidized to form oxides or reduced to yield amino derivatives.
Medicinal Chemistry
The compound's structural characteristics position it as a potential lead compound in drug development. Research indicates that brominated compounds may exhibit enhanced biological activity due to their ability to interact with specific biological targets, such as enzymes and receptors. Ongoing studies aim to elucidate its pharmacological properties and therapeutic potential.
Biological Studies
In biological contexts, this compound is utilized to investigate the effects of brominated compounds on various biological systems. It has been employed in proteomics research, where it aids in understanding protein interactions and functions .
A study focused on the interactions of this compound with specific enzymes revealed its potential role as an inhibitor, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunctions. The compound's binding affinity was assessed using various biochemical assays, demonstrating promising results that warrant further investigation into its mechanism of action.
Case Study 2: Synthesis of Derivatives
Research has shown that derivatives of this compound can be synthesized through nucleophilic substitution reactions. These derivatives exhibited varied biological activities, highlighting the importance of structural modifications for enhancing efficacy in pharmacological applications .
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-N-phenylacetamide | Lacks butoxy group | Different reactivity due to absence of butoxy substituent |
| N-(4-butoxyphenyl)acetamide | No bromine substitution | More stable and less reactive than brominated analog |
| 2-Chloro-N-(4-butoxyphenyl)acetamide | Chlorine instead of bromine | Different chemical behavior due to chlorine's electronegativity |
Mechanism of Action
The mechanism by which 2-Bromo-N-(3-butoxyphenyl)acetamide exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to biological or chemical changes. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in the substituents on the phenyl ring and their positions. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Bromoacetamide Derivatives
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., Br, Cl): Increase electrophilicity at the α-carbon, enhancing reactivity in nucleophilic substitutions . Alkoxy Groups (e.g., butoxy, hexyloxy): Improve lipophilicity, which is critical for membrane permeability in drug candidates . The hexyloxy analog (C₁₄H₂₀BrNO₂) has a higher molecular weight and logP (XLogP3 = 4.2) compared to the butoxy variant, suggesting greater hydrophobicity .
Structural-Activity Relationships:
Biological Activity
2-Bromo-N-(3-butoxyphenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a bromine atom and a butoxyphenyl group, suggests a variety of biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₆BrNO₂
- CAS Number : 255909-03-6
- Molecular Weight : 286.16 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. The compound's activity is attributed to its ability to interact with specific biological targets within cells.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to cancer progression.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various brominated phenylacetamides, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. The IC50 values ranged from 5 to 15 µM, demonstrating its potential as a lead compound for further development .
| Cell Line | IC50 (µM) |
|---|---|
| DLD-1 (Colon) | 5 |
| MCF-7 (Breast) | 12 |
| HCT116 (Colon) | 15 |
Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory effects of this compound were assessed using a murine model of acute inflammation. The compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli. This suggests that the compound may be effective in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the butoxy group or the bromine substitution can significantly affect the biological activity of the compound. For instance, replacing the butoxy group with larger alkoxy chains led to decreased potency, highlighting the importance of chain length and branching in modulating activity .
Comparative Analysis with Similar Compounds
To further understand the biological profile of this compound, it is useful to compare it with similar compounds:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| N-(3-butoxyphenyl)acetamide | Anticancer | >20 |
| N-(4-bromophenyl)acetamide | Anti-inflammatory | 10 |
| N-(3-methoxyphenyl)acetamide | Anticancer | >25 |
These comparisons reveal that while structurally similar compounds may exhibit some biological activity, this compound demonstrates superior efficacy in certain assays.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
